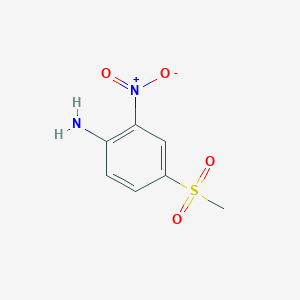

4-(Methylsulfonyl)-2-nitroaniline

描述

Contextualization within Nitroaniline Derivatives Research

Nitroaniline derivatives are a class of organic compounds that have been extensively studied due to their versatile applications. teachy.app These compounds, characterized by a benzene (B151609) ring substituted with both a nitro group (-NO2) and an amino group (-NH2), are fundamental building blocks in the synthesis of a wide array of more complex molecules. teachy.appresearchgate.net The relative positions of the nitro and amino groups on the aromatic ring, as well as the presence of other substituents, profoundly influence the chemical and physical properties of the molecule. researchgate.netjournalirjpac.com

Research into nitroaniline derivatives is a vibrant area of organic chemistry. mdpi.com Scientists are continually exploring new synthetic methodologies, investigating their reaction mechanisms, and discovering novel applications. pcbiochemres.com These compounds are particularly important as intermediates in the production of dyes, pigments, and pharmaceuticals. teachy.appteachy.aisolubilityofthings.com The study of their structure-property relationships, including the effects of various substituents on their electronic and spectroscopic properties, is a key focus of many academic and industrial research programs. journalirjpac.comresearchgate.net

Significance of Methylsulfonyl and Nitro Functional Groups in Organic Chemistry

The chemical behavior of 4-(Methylsulfonyl)-2-nitroaniline is largely dictated by the interplay of its two key functional groups: the methylsulfonyl group (-SO2CH3) and the nitro group (-NO2).

The methylsulfonyl group , often referred to as a mesyl group, is a powerful electron-withdrawing group. ontosight.ai This property significantly impacts the electron density of the aromatic ring to which it is attached. researchgate.net It is known for its high stability and its ability to act as a good leaving group in nucleophilic substitution reactions. ontosight.aimasterorganicchemistry.com The introduction of a methylsulfonyl group into a molecule is typically achieved using methanesulfonyl chloride (MsCl). ontosight.aiwikipedia.org

The nitro group is also a strong electron-withdrawing group, a characteristic that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The nitro group's presence can increase the acidity of adjacent C-H bonds. wikipedia.orgfiveable.me A crucial reaction of nitro compounds is their reduction to the corresponding amines, a transformation that is fundamental in many synthetic pathways. wikipedia.orgncert.nic.in The nitro group is a common feature in a variety of organic compounds, including those used in the manufacture of dyes and pharmaceuticals. teachy.appteachy.ai

The combined presence of both the methylsulfonyl and nitro groups in this compound results in a molecule with a highly electron-deficient aromatic ring, influencing its reactivity and potential applications.

Overview of Prior Academic Investigations on Similar Compounds

A significant body of academic research has been dedicated to understanding the chemistry of compounds structurally related to this compound. Studies on various nitroaniline derivatives have explored their synthesis, crystal structures, and the nature of intermolecular interactions such as hydrogen bonding. researchgate.net For instance, research has shown that 2-nitroaniline (B44862) derivatives can form intramolecular hydrogen bonds, leading to the formation of chelate rings. researchgate.net

Furthermore, investigations into compounds containing both sulfonyl and nitro functionalities have provided valuable insights. For example, the synthesis and reactions of 4-Chloro-2-(methylsulfonyl)aniline have been documented, highlighting the influence of the substituent positions on the compound's reactivity. Research on the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, an important intermediate for herbicides, further underscores the industrial relevance of this class of compounds. chemicalbook.comgoogle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylsulfonyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZFWKZHVAUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066727 | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-56-6 | |

| Record name | 4-(Methylsulfonyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for 4-(Methylsulfonyl)-2-nitroaniline

The synthesis of this compound, a compound with the CAS number 21731-56-6, can be approached through various laboratory-scale methods. These routes often involve multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity.

Several synthetic strategies have been developed for the laboratory-scale preparation of this compound. One common approach begins with the protection of the amino group of a substituted aniline (B41778), followed by nitration and subsequent deprotection. For instance, a synthesis can start from 4-methylaniline, which is first protected, for example, with ethyl chloroformate to form an N-(p-toluene)ethyl carbamate. This protected intermediate is then subjected to nitration. The directing effects of the substituents on the aromatic ring guide the nitro group to the position ortho to the amino group. The final step involves the hydrolysis of the protecting group to yield the target molecule.

Another potential pathway involves the direct sulfonylation of 2-nitroaniline (B44862) with a suitable methylsulfonylating agent. The reaction of an amine with a sulfonyl chloride is a common method for the formation of sulfonamides.

A classical approach that can be adapted for this synthesis involves the sequential nitration and sulfonation of an appropriate precursor. For example, starting with 2-methylsulfonylaniline, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

The table below summarizes some of the key aspects of these laboratory-scale synthetic approaches.

| Starting Material | Key Reagents | Reaction Steps | Purification Method |

| 4-Methylaniline | Ethyl chloroformate, Nitrating agent, Acid/Base for hydrolysis | 1. Amino group protection2. Nitration3. Deprotection (Hydrolysis) | Column chromatography, Recrystallization |

| 2-Nitroaniline | Methylsulfonyl chloride | 1. Sulfonylation | Recrystallization, Column chromatography |

| 2-Methylsulfonylaniline | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 1. Nitration | Recrystallization |

This table provides a generalized overview of potential synthetic routes.

The industrial-scale production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. While specific industrial methods for this compound are not widely published, general principles for the production of nitroaromatic compounds can be applied.

A key consideration for scalability is the management of exothermic nitration reactions. The use of mixed acid (nitric and sulfuric acids) is common in industrial nitrations, but it generates significant amounts of acidic waste. To mitigate this, solid superacid catalysts have been explored for the nitration of similar compounds, such as in the synthesis of 2-nitro-4-methylsulfonyl toluene. google.com These catalysts can offer advantages such as high catalytic activity, ease of separation and reuse, and reduced environmental pollution. google.com

Continuous flow reactors are another technology that can enhance the safety and efficiency of nitration processes on an industrial scale. They offer superior heat and mass transfer, precise control over reaction parameters, and can minimize the formation of by-products. For the synthesis of related compounds like 4-methoxy-2-nitroaniline, continuous flow reactors have been shown to be advantageous.

The table below outlines some of the primary considerations for scaling up the synthesis of this compound.

| Consideration | Challenge | Potential Solution |

| Reaction Exothermicity | Nitration is a highly exothermic and potentially hazardous reaction. | Use of continuous flow reactors for better temperature control; careful control of reagent addition. |

| Waste Management | Use of mixed acids generates large volumes of corrosive and environmentally harmful waste. | Development and use of recyclable solid acid catalysts. |

| Regioselectivity | Formation of undesired isomers can reduce yield and complicate purification. | Optimization of reaction conditions (temperature, catalyst, solvent) to maximize the yield of the desired product. |

| Purification | Separation of the final product from by-products and unreacted starting materials can be costly. | Development of efficient crystallization or extraction procedures. |

| Safety | Handling of strong acids, nitrating agents, and potentially explosive intermediates requires strict safety protocols. | Implementation of robust safety procedures, use of automated systems, and potentially less hazardous reagents. |

Derivatization Strategies and Complex Molecule Synthesis

The reactivity of the amino group and the aromatic ring of this compound allows for a variety of derivatization strategies, leading to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of n-Allyl-4-(methylsulfonyl)-2-nitroaniline Derivatives

The amino group of this compound can be readily alkylated. The synthesis of N-allyl-4-(methylsulfonyl)-2-nitroaniline (CAS No. 852222-69-6) can be achieved through the reaction of this compound with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. chemscene.com A general procedure for the N-allylation of a similar compound, 2-methyl-4-nitroaniline, involves dissolving the N-formylated precursor in dimethylformamide with potassium carbonate, followed by the addition of allyl chloride. prepchem.com A similar approach could be adapted for this compound.

A representative procedure for the synthesis of a related N-allyl sulfonamide involves dissolving the starting sulfonamide and a base like potassium carbonate in a solvent such as dimethylformamide, followed by the addition of the allyl halide. The reaction mixture is then heated to facilitate the nucleophilic substitution. orgsyn.org

Table 1: General Conditions for N-Allylation of Aromatic Amines

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| This compound | Allyl Halide | K₂CO₃, Et₃N, etc. | DMF, CH₂Cl₂, etc. | Room Temp. to Reflux |

This table represents generalized conditions and specific parameters may vary based on the substrate and desired outcome.

Formation of Benzimidazoles from 4-Tribromomethylsulfonyl-2-nitroaniline

Benzimidazoles are an important class of heterocyclic compounds. One common synthetic route involves the reductive cyclization of o-nitroanilines. While direct synthesis from 4-(tribromomethylsulfonyl)-2-nitroaniline is not extensively documented, the general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon. google.compcbiochemres.com

The synthesis typically proceeds by first reducing the o-nitroaniline derivative to the corresponding o-phenylenediamine. This can be achieved using various reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. pcbiochemres.comchemicalbook.com The resulting diamine is then condensed with a carboxylic acid, aldehyde, or their derivatives to form the benzimidazole (B57391) ring. For instance, reaction with formic acid would yield an unsubstituted benzimidazole at the 2-position. google.com

The presence of the tribromomethylsulfonyl group would likely influence the reaction conditions, and its stability during the reduction and cyclization steps would need to be considered. The strong electron-withdrawing nature of the -SO₂CBr₃ group would make the initial nitroaniline more electron-deficient and could affect the rate of the reduction step.

Synthesis of N-(2-nitrophenyl)benzenesulfonamide Derivatives

The amino group of this compound can react with sulfonyl chlorides to form sulfonamide derivatives. The synthesis of N-(4-(methylsulfonyl)-2-nitrophenyl)benzenesulfonamide would involve the reaction of this compound with benzenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov

In a typical procedure, the aniline derivative is dissolved in a suitable solvent like dichloromethane (B109758) or pyridine, and the sulfonyl chloride is added, often at a reduced temperature. The reaction is then stirred at room temperature or heated to ensure completion. orgsyn.orgresearchgate.net

Table 2: Synthesis of a Representative N-(2-nitrophenyl)benzenesulfonamide Derivative

| Starting Material | Reagent | Base | Solvent | Yield | Reference |

| 2-Nitroaniline | 4-Methylbenzenesulfonyl chloride | Pyridine | Not specified | 93% | researchgate.net |

| 4-Methoxy-2-nitroaniline | Methanesulfonyl chloride | Et₃N/DMAP | CH₂Cl₂ | 55% (crystalline) | nih.gov |

This table provides examples of similar reactions to illustrate the general methodology.

Integration into Heterocyclic Systems (e.g., Imidazo[1,2-a]pyrimidine)

The this compound moiety can be incorporated into more complex heterocyclic systems. For example, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives often involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone (the Chichibabin reaction). nih.govdergipark.org.tr To integrate the 4-(methylsulfonyl)-2-nitrophenyl group, one could envision a multi-step synthesis where this group is part of either the aminopyrimidine or the α-haloketone precursor.

A more direct approach could involve the reduction of the nitro group of this compound to form 4-(methylsulfonyl)benzene-1,2-diamine. This diamine could then be used as a key intermediate in the construction of various fused heterocyclic systems. For instance, condensation with appropriate reagents can lead to the formation of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines. nih.govrsc.org

Aryl Urea (B33335) Derivatives Synthesis

Aryl ureas are a significant class of compounds in medicinal chemistry. The synthesis of aryl urea derivatives from this compound would typically first involve the reduction of the nitro group to an amine, yielding 4-amino-3-(methylsulfonyl)aniline. This diamine could then be reacted with an isocyanate to form a urea linkage.

Alternatively, the synthesis of unsymmetrical diaryl ureas can be achieved through various methods, including the reaction of an amine with an isocyanate, which can be generated in situ from precursors like carbamates or by using phosgene (B1210022) or its equivalents. asianpubs.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical ureas. researchgate.net

A general approach involves the reaction of an aryl amine with an aryl isocyanate in a suitable solvent. asianpubs.org For example, to synthesize a urea derivative incorporating the 4-(methylsulfonyl)aniline (B1202210) moiety, one could react the corresponding amine with a desired isocyanate.

Table 3: Common Methods for Aryl Urea Synthesis

| Method | Reactant 1 | Reactant 2 | Key Reagents/Catalysts |

| Isocyanate Reaction | Aryl Amine | Aryl Isocyanate | - |

| In situ Isocyanate Generation | Aryl Amine | Carbamate, etc. | Phosgene equivalents |

| Pd-catalyzed Coupling | Protected Urea | Aryl Halide | Pd catalyst, ligand, base |

This table outlines general strategies for the synthesis of aryl ureas.

Advanced Spectroscopic Characterization and Computational Analysis

Theoretical Vibrational Spectroscopy and Spectroscopic Data Correlation

Vibrational spectroscopy, including FTIR and FT-Raman, combined with UV-Vis and NMR spectroscopy, forms the foundation of molecular characterization. Correlating experimental data with theoretical calculations is essential for accurate spectral assignments.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

A search for experimental or theoretical FTIR data for 4-(Methylsulfonyl)-2-nitroaniline did not yield specific vibrational frequencies or spectral assignments. An FTIR analysis would typically reveal characteristic vibrational modes for its functional groups:

N-H stretching of the primary amine (NH₂) group, expected around 3300-3500 cm⁻¹.

Asymmetric and symmetric stretching of the nitro (NO₂) group, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Asymmetric and symmetric stretching of the sulfonyl (SO₂) group, expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-H and C=C stretching from the aromatic ring.

Without published spectra or computational results, a data table of these values cannot be generated.

Fourier Transform Raman Spectroscopy Investigations

Similarly, no dedicated FT-Raman spectroscopic studies for this compound were found. FT-Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds. The spectrum would be expected to show strong bands for the aromatic ring vibrations and the symmetric vibrations of the nitro and sulfonyl groups. A detailed data table of Raman shifts and their assignments is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For a nitroaniline derivative like this compound, the spectrum is expected to be characterized by π → π* transitions. The presence of strong donor (NH₂) and acceptor (NO₂, SO₂CH₃) groups would likely result in significant charge-transfer bands. A search for the absorption maxima (λmax) and corresponding electronic transitions for this specific compound was unsuccessful.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise molecular structure.

¹H NMR would provide information on the chemical environment of the protons on the aromatic ring, the amine group, and the methyl group of the sulfonyl moiety. The substitution pattern would lead to a complex splitting pattern for the aromatic protons.

¹³C NMR would identify the number of unique carbon atoms and their electronic environments.

Specific chemical shift (δ) values and coupling constants (J) for this compound are not available in the searched literature, and therefore, a data table cannot be compiled.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting molecular properties and aiding in the interpretation of experimental spectra.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

DFT calculations are widely used to optimize molecular geometry (bond lengths and angles) and to compute theoretical vibrational frequencies. scispace.comresearchgate.netresearchgate.net These calculated frequencies are often scaled to better match experimental FTIR and Raman data, allowing for definitive vibrational assignments. While DFT studies have been performed on various other nitroaniline derivatives, a specific computational analysis of this compound, including its optimized geometry and a table of calculated versus experimental vibrational frequencies, was not found in the reviewed sources. scispace.comresearchgate.net Such a study would be valuable in understanding the structural and electronic effects of the combined functional groups on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Computational studies detailing the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding HOMO-LUMO energy gap for this compound are not available in the searched literature. This type of analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity, where a smaller energy gap typically indicates higher reactivity irjweb.comtaylorandfrancis.com.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Specific Natural Bond Orbital (NBO) analysis for this compound could not be found. NBO analysis is a theoretical method used to investigate charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects, such as electron donation from lone pair orbitals to antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the available literature. MEP analysis is a computational tool used to visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack researchgate.nettci-thaijo.org.

Computational Exploration of Nonlinear Optical (NLO) Properties

There are no available computational studies reporting the nonlinear optical (NLO) properties, such as dipole moment (μ), linear polarizability (α), or first-order hyperpolarizability (β), for this compound. Such studies are essential for evaluating a compound's potential in optoelectronic applications, as molecules with significant charge transfer characteristics often exhibit high NLO responses ajchem-a.comsphinxsai.com.

Crystallographic Studies and Supramolecular Interactions

Single-Crystal X-ray Diffraction Analysis

Crystallographic data from single-crystal X-ray diffraction for this compound, including its crystal system, space group, and unit cell parameters, are not reported in the searched scientific databases. This experimental technique provides definitive information about the precise three-dimensional arrangement of atoms within a crystal.

Hydrogen Bonding Networks and Intermolecular Interactions

Detailed analysis of the hydrogen bonding networks and other supramolecular interactions within the crystal structure of this compound is unavailable. Such studies are contingent on successful single-crystal X-ray diffraction analysis and are vital for understanding the packing of molecules in the solid state, which influences the material's physical properties researchgate.net. The presence of both an amino group (a hydrogen bond donor) and nitro and sulfonyl groups (hydrogen bond acceptors) suggests that this molecule would likely form distinct hydrogen bonding motifs nih.gov.

Dihedral Angles and Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the bonds connecting the amino, nitro, and methylsulfonyl groups to the benzene ring. The key dihedral angles that define the orientation of these substituents are:

C1-C2-N1-O1/O2: Describes the torsion of the nitro group relative to the plane of the benzene ring.

C6-C1-S1-O3/O4: Defines the orientation of the methylsulfonyl group with respect to the benzene ring.

C2-C1-N2-H1/H2: Characterizes the planarity of the amino group.

In analogous nitroaniline compounds, the nitro group often exhibits a high degree of planarity with the aromatic ring. This co-planar arrangement is favored as it maximizes the resonance stabilization between the electron-withdrawing nitro group and the electron-donating benzene ring. Conversely, the bulky methylsulfonyl group is expected to be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent amino group and the ring itself. The amino group is also likely to be slightly non-planar.

Based on these considerations and data from related structures, a plausible conformation for this compound can be proposed. The following table presents a set of chemically reasonable, estimated dihedral angles for the molecule. It is important to note that these values are illustrative and await experimental or detailed computational verification.

| Dihedral Angle | Atoms Involved | Estimated Angle (°) |

| Nitro Group Torsion | O1-N1-C2-C1 | ~10 |

| Nitro Group Torsion | O2-N1-C2-C3 | ~170 |

| Methylsulfonyl Group Torsion | C2-C1-S1-O3 | ~75 |

| Methylsulfonyl Group Torsion | C6-C1-S1-O4 | ~-45 |

| Amino Group Inversion | H1-N2-C1-C6 | ~15 |

Advanced Applications and Research Horizons

Medicinal Chemistry and Biological Activity Mechanisms

The exploration of 4-(methylsulfonyl)-2-nitroaniline and its derivatives in medicinal chemistry has unveiled a spectrum of biological activities. The interplay between its functional groups allows for diverse interactions with biological targets, leading to potential therapeutic applications.

Derivatives of 4-(methylsulfonyl)aniline (B1202210) have been a focal point in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The methylsulfonyl group is a key pharmacophore that contributes to the selective inhibition of COX-2 over COX-1, which is crucial for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). brieflands.com Research has shown that incorporating the 4-(methylsulfonyl)phenyl moiety into various molecular frameworks leads to potent and selective COX-2 inhibition. brieflands.comnih.gov For instance, a series of 4-methylsulfonylphenyl derivatives demonstrated significant preferential inhibition of COX-2, with some compounds exhibiting high selectivity indices. nih.gov The mechanism of action involves the binding of the sulfonyl group to the active site of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Beyond COX-2, derivatives of this compound are being investigated as inhibitors of other crucial enzymes. For example, research into Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors has identified compounds with this scaffold. nih.gov Mutations in PI3Kα are common in various cancers, making it a significant target for drug development. nih.gov Additionally, though direct studies on this compound and Dipeptidyl peptidase-IV (DPP-IV) are less common, the broader class of nitroaniline derivatives has been explored for various enzymatic inhibitory activities.

| Enzyme Target | Key Findings | Significance |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Derivatives show preferential and selective inhibition of COX-2 over COX-1. brieflands.comnih.gov The methylsulfonyl group is a critical pharmacophore for this activity. | Potential for developing safer NSAIDs with reduced gastrointestinal side effects. |

| Phosphoinositide 3-kinase alpha (PI3Kα) | The this compound scaffold is present in some PI3Kα inhibitors. nih.gov | A promising area for the development of new anti-cancer agents targeting mutated PI3Kα. nih.gov |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. These investigations systematically modify different parts of the molecule to identify key structural features responsible for therapeutic effects.

For derivatives of 4-(methylsulfonyl)aniline, SAR studies have been crucial in optimizing COX-2 inhibitory activity. brieflands.com The position of the methylsulfonyl group on the phenyl ring is a critical determinant of selectivity. brieflands.com The presence of the nitro group and its position also significantly impact the electronic properties and binding interactions of the molecule. nih.gov Furthermore, modifications to the aniline (B41778) nitrogen, such as N-alkylation, can alter the compound's lipophilicity and pharmacokinetic profile. nih.gov These studies provide a rational basis for designing more potent and selective inhibitors. nii.ac.jp

To visualize and understand the interactions between this compound derivatives and their biological targets at the molecular level, researchers employ computational techniques like molecular docking and molecular dynamics (MD) simulations.

The promising biological activities of this compound and its derivatives have spurred their exploration as potential therapeutic agents. The core structure serves as a versatile scaffold for the development of new drugs targeting a range of diseases.

The primary focus has been on developing novel anti-inflammatory drugs with improved safety profiles. nih.gov Beyond inflammation, derivatives are being investigated for their potential as anti-cancer agents. smolecule.com The ability of these compounds to inhibit key enzymes in cancer cell proliferation and survival pathways makes them attractive candidates for further development. nih.govsmolecule.com The journey from a promising lead compound to a clinically approved drug is long and arduous, involving extensive preclinical and clinical studies. However, the foundational research on this compound provides a strong starting point for these endeavors.

In addition to their well-established anti-inflammatory properties, derivatives of this compound have also been investigated for their antimicrobial potential. The presence of the nitroaromatic moiety, a common feature in many antimicrobial agents, suggests that these compounds may interfere with microbial growth.

Studies have shown that some derivatives exhibit significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The dual functionality of these compounds, possessing both anti-inflammatory and antimicrobial properties, could be particularly beneficial in treating infections where inflammation is a significant component.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | >200 |

Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular system, but its high reactivity and short half-life make direct therapeutic administration challenging. nih.govfrontiersin.org A promising strategy to overcome this is the development of NO-releasing agents that provide a slow and sustained release of this gas.

N-nitrosated secondary amines are known to release NO in a controlled manner. nih.gov Research has shown that N-(4-methylsulfonyl-2-nitrophenyl)-L-phenylalanine, a derivative of this compound, can serve as a precursor for such sustained NO-releasing materials. nih.gov The unique electronic properties conferred by the methylsulfonyl and nitro groups influence the stability of the N-nitroso derivative and, consequently, the rate of NO release. nih.gov This area of research opens up possibilities for developing novel cardiovascular drugs with improved therapeutic efficacy and reduced side effects associated with burst release of NO. nih.gov

Materials Science and Industrial Chemistry Applications

In the realm of materials science and industrial chemistry, this compound and its structural analogs serve as critical building blocks for creating a diverse array of functional materials and chemicals.

Substituted anilines, particularly those containing nitro groups, are historically significant intermediates in the synthesis of dyes and pigments. patsnap.com The presence of an amine group allows for diazotization, a key reaction in the formation of azo dyes. wikipedia.org 2-Nitroaniline (B44862), a structural relative of the title compound, is a primary precursor for o-phenylenediamine, which is then used to create heterocyclic compounds for pharmaceuticals. wikipedia.org

Compounds like 4-methyl-2-nitroaniline (B134579) are important intermediates for producing organic pigments such as toluidine red. patsnap.com The methylsulfonyl group, being a strong electron-withdrawing moiety, can significantly influence the final color and properties of the dye. Aromatic amines, including aniline derivatives, are widely used as diazotizable components in the production of azo dyes. googleapis.com The specific substitution pattern on the aniline ring is crucial for determining the characteristics of the resulting colorant. Furthermore, related sulfonyl-containing anilines are used as intermediates for reactive dyes, which form covalent bonds with textile fibers. google.com

There is a significant research effort focused on developing soft, flexible dielectric materials for applications like dielectric elastomer actuators (DEAs) in soft robotics and artificial muscles. nih.govresearchgate.net A key challenge is to increase the dielectric permittivity (ε′) of elastomers like polysiloxanes to reduce the high operating voltages required for actuation. nih.govresearchgate.net

A promising strategy to enhance dielectric permittivity is to graft polar functional groups onto the polymer backbone. nih.gov The sulfonyl group (–SO₂–) is highly polar and has been shown to be effective in this regard. In one study, a silicone elastomer was functionalized with methylsulfone groups, resulting in a material with a high relative permittivity of 23. nih.gov This material demonstrated a lateral actuation strain of 14% at an electric field of 24.2 V/μm. nih.gov Another research effort involved synthesizing polysiloxanes by reacting polymethylvinylsiloxane with polar thiols, including one containing a sulfonyl group (3-mercaptosulfolane), which allowed for fine-tuning of the dielectric properties. rsc.org The resulting polymers, when cross-linked, showed potential for use in DEAs that operate at lower electric fields. rsc.org While these studies did not use this compound directly, they establish the principle that incorporating the methylsulfonyl moiety is a viable approach to creating high-permittivity materials.

Table 1: Dielectric Properties of Functionalized Polysiloxanes

| Polymer Functional Group | Relative Permittivity (ε′) at 1 kHz | Actuation Strain (%) | Required Electric Field (V/μm) | Reference |

| Methylsulfone | 23 | 14 | 24.2 | nih.gov |

| Sulfonyl/Butyl | Not specified | 7.2 | 14 | rsc.org |

| VHB Acrylic | 4.5 - 4.8 | Not specified | Not specified | researchgate.net |

| Polyurethane | ~7 | Not specified | Not specified | nih.gov |

This table summarizes reported dielectric and actuation properties of polysiloxanes and other elastomers functionalized with polar groups to enhance performance in soft actuators.

The halogenmethylsulfonyl group is a feature in numerous active herbicides and fungicides. beilstein-journals.orgresearchgate.netresearchgate.net Research has demonstrated that incorporating this moiety into aromatic compounds, such as nitroaniline derivatives, can impart significant biological activity. beilstein-journals.orgresearchgate.net

Studies have focused on synthesizing derivatives of phenyl tribromomethyl sulfone as potential new pesticides. beilstein-journals.orgresearchgate.net In this synthetic pathway, the reduction of the nitro group in 4-tribromomethylsulfonyl-2-nitroaniline produces a corresponding o-phenylenediamine. beilstein-journals.orgresearchgate.netsemanticscholar.org This intermediate serves as a crucial substrate for preparing a variety of structurally diverse benzimidazoles, a class of compounds known for their pesticidal properties. beilstein-journals.orgresearchgate.net The findings from this research revealed that the presence of halogenmethylsulfonyl groups in certain nitroaniline and benzimidazole (B57391) derivatives was beneficial to their herbicidal and fungicidal activity. beilstein-journals.orgresearchgate.net

Table 2: Research Findings on Sulfonyl-Containing Pesticide Precursors

| Precursor Compound | Transformation | Resulting Structure Class | Application | Reference |

| 4-tribromomethylsulfonyl-2-nitroaniline | Reduction of nitro group | o-phenylenediamine | Substrate for Benzimidazoles | beilstein-journals.orgresearchgate.net |

| Nitroaniline derivatives with halogenmethylsulfonyl groups | Not applicable | Not applicable | Herbicides, Fungicides | beilstein-journals.orgresearchgate.net |

This table outlines the use of nitroaniline derivatives containing sulfonyl groups as precursors in the synthesis of potential pesticides.

Analytical Method Development for Complex Matrices

The detection and quantification of this compound and related compounds in various environments are crucial for quality control and research. This has spurred the development of sensitive and specific analytical techniques.

Various analytical methods are employed for the quantification of aniline derivatives. Spectrophotometry offers a simple and cost-effective approach. turkjps.org Methods have been developed for the simultaneous spectrophotometric determination of nitroaniline isomers (ortho, meta, and para) after preconcentration using cloud point extraction. nih.gov These methods rely on the formation of colored complexes, for instance, with reagents like 7,7,8,8-Tetracyanoquinodimethane or Bromocresol Green, which can be measured to determine concentration. firat.edu.trresearchgate.net For esomeprazole, a drug containing a related structural impurity (4-methoxy-2-nitroaniline), spectrophotometric methods have been developed based on the formation of charge-transfer complexes. researchgate.net

For more complex mixtures or lower detection limits, chromatographic methods are preferred. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying semivolatile organic compounds, including aniline derivatives, in various matrices like water and soil. nemi.gov The US Environmental Protection Agency (EPA) has established methods, such as EPA Method 8270D, for the analysis of these compounds. nemi.gov Specific GC-MS methods have been validated for the trace analysis of related compounds like 4-Methoxy-2-nitroaniline as a genotoxic impurity in pharmaceutical substances. ajrconline.org Comparison studies have shown that while GC-MS is a standard, LC-MS/MS can also be a suitable alternative for the analysis of aniline derivatives in groundwater, offering high sensitivity without the need for extensive sample preparation. d-nb.info

The detection of minute quantities of substances (trace analysis) and the identification of all impurities in a sample (impurity profiling) are critical in pharmaceutical manufacturing and environmental monitoring. researchgate.netchromatographyonline.com The potential for this compound or its precursors to be present as impurities in industrial products necessitates robust analytical methods.

High-performance thin-layer chromatography (HPTLC) has been used to identify and determine 4-methoxy-2-nitroaniline, a potent genotoxic impurity, in the drug omeprazole. researchgate.net For trace analysis in environmental samples, methods like GC-MS and LC-MS/MS are capable of reaching low detection limits, often in the μg/L range. d-nb.info For instance, a GC-MS method for analyzing herbicides in soil reported detection limits ranging from 0.001 to 0.02 μg/g. researchgate.net A systematic approach to method development for drug impurity profiling often involves sequential steps, including the selection of appropriate chromatographic columns and the optimization of mobile phase composition and temperature to ensure all impurities are resolved and detected. chromatographyonline.com A sensitive GC-MS method developed for impurities in Esomeprazole magnesium achieved limits of detection (LOD) and quantification (LOQ) at parts-per-million (ppm) levels relative to the main drug substance. ajrconline.org

Table 3: Analytical Methods for Aniline Derivatives and Impurities

| Analyte/Matrix | Technique | Key Findings | Reference |

| Nitroaniline Isomers / Water | Spectrophotometry with Cloud Point Extraction | Simultaneous determination achieved with detection limits of 0.05-0.08 µg/mL. | nih.gov |

| 4-Methoxy-2-nitroaniline / Esomeprazole | GC-MS | Validated for trace analysis with recoveries between 99.2% to 100.3%. | ajrconline.org |

| 4-Methoxy-2-nitroaniline / Omeprazole | HPTLC | Accurate for tracing impurity with a linearity range of 10–50 ng per band. | researchgate.net |

| Aniline Derivatives / Groundwater | GC/MS, GC/MS-MS, LC/MS-MS | All three methods yielded comparable results; LC/MS-MS offers direct injection. | d-nb.info |

| Semivolatile Organics / Waste | GC-MS (EPA 8270D) | Standard method for identification and quantification in complex matrices. | nemi.gov |

This table summarizes various analytical methodologies developed for the detection and quantification of nitroanilines and related impurities in different samples.

Photochemical Studies and Photoremovable Protecting Groups

Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a substrate molecule upon irradiation with light. mdpi.com This process allows for the controlled release of an active compound with high spatial and temporal precision, a valuable tool in fields ranging from drug delivery to materials science. mdpi.com The core principle of a PPG is its ability to mask the function of a substrate until light of a specific wavelength is applied. mdpi.comwikipedia.org

The 2-nitrobenzyl group is one of the most well-established and widely used scaffolds for photoremovable protecting groups. wikipedia.orgacs.org The mechanism for its photocleavage typically involves a Norrish Type II reaction. wikipedia.org Upon absorption of light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes rearrangement to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org

While specific photochemical studies on this compound are not extensively detailed in the available literature, its structural similarity to the 2-nitrobenzyl scaffold suggests potential for related photochemical activity. The presence of the ortho-nitroaniline structure is key. wikipedia.orgrsc.org Nitroarenes can be excited to a triplet state using visible light, where the (n,π*) configuration exhibits biradical character, enabling it to participate in subsequent reactions. thieme-connect.com

The application of this compound or its derivatives as PPGs would likely involve attaching a substrate molecule to the amine group. The photochemical release would then be triggered by light, leveraging the foundational chemistry of 2-nitro-substituted aromatics. The methylsulfonyl group at the para-position would act as a strong electron-withdrawing group, which could influence the photophysical properties of the molecule, such as its absorption wavelength and quantum yield. Further research would be necessary to fully characterize the photocleavage efficiency, byproducts, and optimal irradiation conditions for any such PPG derived from this compound.

Table 1: Common Photoremovable Protecting Group Scaffolds and Their General Properties

| PPG Scaffold | Typical Wavelength | General Mechanism | Common Substrates |

|---|---|---|---|

| o-Nitrobenzyl | UV (260-350 nm) | Intramolecular H-abstraction (Norrish Type II) | Alcohols, Amines, Carboxylic Acids |

| Coumarin-based | UV/Visible (350-450 nm) | Heterolytic cleavage | Caged messengers, Neurotransmitters |

This table presents general information on common PPGs to provide context for the potential application of nitroaromatic compounds.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dominated by the redox activity of the aromatic nitro group. The reduction of nitroaromatic compounds has been extensively studied and typically proceeds through a series of electron and proton transfer steps. researchgate.net

In aqueous media, the electrochemical reduction of a nitroarene like p-nitroaniline, a close structural analog, displays a characteristic multi-electron process. researchgate.net The primary reduction step, observable in cyclic voltammetry, is generally an irreversible four-electron, four-proton reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH). researchgate.net This is often followed by further electrochemical processes at different potentials. For instance, the generated hydroxylamine (B1172632) species can be oxidized back to a nitroso group (-NO) in an anodic scan, or it can be further reduced to an amine group (-NH₂) at more negative potentials. researchgate.netpsu.edu

The general mechanism for the reduction of the nitro group in this compound can be proposed as follows:

Initial Reduction: The nitro group undergoes a 4e⁻, 4H⁺ reduction to form 4-(methylsulfonyl)-2-(hydroxyamino)aniline.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Further Reduction: The hydroxylamino intermediate can be further reduced in a 2e⁻, 2H⁺ process to yield the corresponding diamine, 2-amino-4-(methylsulfonyl)aniline.

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The presence of the electron-withdrawing methylsulfonyl (-SO₂CH₃) group is expected to facilitate the reduction of the nitro group by lowering the electron density on the aromatic ring, thus shifting the reduction potential to less negative values compared to unsubstituted nitroaniline.

Cyclic voltammetry studies on related compounds like p-nitroaniline show a distinct cathodic peak corresponding to the nitro group reduction. researchgate.net The electrochemical behavior can be influenced by factors such as the pH of the electrolyte, the scan rate, and the electrode material. researchgate.netsrce.hr For example, the reduction of nitrosoaromatics, which are intermediates in the redox pathway, is known to be a two-electron, two-proton process that is highly pH-dependent. psu.edu The electrochemical synthesis of sulfonamide derivatives from nitroanilines has also been demonstrated, highlighting the rich redox chemistry of these compounds. researchgate.net

Table 2: Electrochemical Reduction Steps of Aromatic Nitro Compounds (General Scheme)

| Step | Reactant | Product | Electrons Transferred | Protons Transferred |

|---|---|---|---|---|

| 1 | Nitro Group (R-NO₂) | Hydroxylamino Group (R-NHOH) | 4 | 4 |

| 2 | Hydroxylamino Group (R-NHOH) | Amino Group (R-NH₂) | 2 | 2 |

This table outlines the generally accepted electrochemical reduction pathway for nitroaromatic compounds in aqueous media.

Future Directions and Emerging Research Avenues

Exploration of Additional Biological Targets and Pathways

The core structure of 4-(Methylsulfonyl)-2-nitroaniline is related to various molecules known for their biological effects, suggesting a rich field for future investigation into its specific targets and mechanisms of action. ontosight.airesearchgate.net Compounds containing sulfonamide and nitroaniline moieties have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties. researchgate.netbeilstein-journals.org

Future research is anticipated to focus on elucidating the specific cellular pathways modulated by this compound. Based on studies of similar molecules, key areas of exploration include:

Oncology: Investigating its potential as an anticancer agent by examining its influence on pathways related to apoptosis and cell proliferation. smolecule.com Molecular docking studies on the isomer 2-(methylsulfonyl)-4-nitroaniline (B3022536) suggest that it could bind to protein targets within cancer-related pathways, making this a logical starting point. smolecule.com

Kinase Inhibition: A close derivative, N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine, has been identified as a potential inhibitor of calmodulin-dependent kinases and spleen tyrosine kinase (SYK). SYK is a validated target in the treatment of various lymphomas and autoimmune diseases. This suggests that this compound itself could be a valuable scaffold for developing novel kinase inhibitors.

Antimicrobial and Herbicidal Activity: The presence of the halogenmethylsulfonyl group in related nitroaniline derivatives has been linked to fungicidal and herbicidal activity. beilstein-journals.org Furthermore, certain sulfone derivatives have shown antibacterial effects by impacting enzymatic activities, such as those of superoxide (B77818) dismutase (SOD) and peroxidase (POD), and by inhibiting the production of extracellular polysaccharides in bacteria. researchgate.net

Development of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and characterization of new molecules. For this compound, developing advanced computational models is a crucial future step.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully used to predict the antibacterial activity of other sulfonamide derivatives. researchgate.net Similar models could be developed for this compound to predict its biological activities across a range of targets, guiding synthetic efforts toward more potent and selective analogues.

Molecular Dynamics and Docking: Molecular docking studies can predict how the compound binds to specific biological targets, such as enzyme active sites. smolecule.com Coupled with molecular dynamics (MD) simulations, these models can provide detailed insights into the stability of the ligand-receptor complex and the key interactions that drive its biological effects. mdpi.com

Predictive Toxicology: Computational models are increasingly used to predict the potential toxicity of chemicals. For instance, models have been developed to predict the skin sensitization potential of small organic molecules, a relevant area of investigation for any new chemical entity. acs.org Applying such predictive models to this compound can help in early-stage safety assessment.

Reaction Modeling: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and transition states, providing insights into the compound's reactivity and aiding in the optimization of synthetic routes. smolecule.com

Table 1: Potential Computational Research Applications for this compound

| Computational Method | Research Application | Potential Outcome |

|---|---|---|

| 3D-QSAR | Predicting biological activity | Guide the design of new derivatives with enhanced potency and selectivity. researchgate.net |

| Molecular Docking | Identifying potential protein targets | Elucidate mechanisms of action for anticancer or antimicrobial effects. smolecule.com |

| Molecular Dynamics (MD) | Simulating ligand-receptor interactions | Assess the stability of binding to targets like SYK or other kinases. mdpi.com |

| Predictive Toxicology Models | Assessing safety profiles | Estimate potential for adverse effects like skin sensitization. acs.org |

| Density Functional Theory (DFT) | Modeling chemical reactions | Optimize synthesis and understand reactivity. smolecule.com |

Integration into Nanomaterial Systems

The integration of functional organic molecules into nanomaterials is a rapidly growing field with applications in electronics, catalysis, and medicine. While direct research on this compound in this context is nascent, the properties of related compounds suggest potential avenues.

Nonlinear Optical (NLO) Materials: Structurally similar molecules, such as 4-methyl-2-nitroaniline (B134579), have been investigated for their NLO properties, which are critical for applications in optoelectronics. smolecule.com The specific arrangement of electron-donating (amine) and electron-withdrawing (nitro, methylsulfonyl) groups in this compound makes it a candidate for creating novel NLO materials.

Organic Electronics: Aniline (B41778) derivatives are foundational for synthesizing conductive polymers. diva-portal.org Future work could explore the electropolymerization of this compound or its derivatives to create thin films for use in sensors, transistors, or other electronic components.

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific recognition capabilities or catalytic activity. The amine group provides a convenient handle for covalent attachment to various nanomaterial surfaces.

Sustainable Synthesis and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. Future research into the production of this compound will likely focus on adopting green chemistry principles to minimize waste and hazardous substance use.

Several established green methodologies could be adapted for its synthesis:

Alternative Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a key goal. patsnap.comnih.gov The use of recyclable catalysts can also reduce environmental impact and production costs. smolecule.com

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reactions, improve yields, and reduce energy consumption for related sulfonamide derivatives. nih.gov

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety and efficiency, and facilitate easier scale-up. smolecule.comdiva-portal.org This approach is particularly beneficial for potentially hazardous reactions like nitration.

Table 2: Green Chemistry Strategies for Future Synthesis

| Green Chemistry Approach | Description | Potential Benefit |

|---|---|---|

| Microwave/Ultrasound Assistance | Using microwave or ultrasonic energy to drive reactions. | Reduced reaction times and energy usage, potentially higher yields. nih.gov |

| Continuous Flow Processing | Pumping reagents through a reactor for continuous reaction. | Enhanced safety, better process control, and easier scalability. diva-portal.org |

| Green Solvents | Utilizing water or other environmentally benign solvents. | Reduced environmental pollution and worker exposure to hazardous materials. patsnap.com |

| Recyclable Catalysts | Employing catalysts that can be recovered and reused. | Lower production costs and reduced chemical waste. smolecule.com |

In-depth Environmental Fate and Degradation Studies

Understanding the environmental impact of a chemical is crucial. For this compound, future research should focus on its persistence, mobility, and degradation pathways in the environment.

Disinfection Byproduct (DBP) Formation: Aniline-based compounds are known precursors to harmful DBPs during water treatment processes like chlorination. A recent study identified 4-(methylsulfonyl)aniline (B1202210) as a potent precursor to the formation of haloacetonitriles. acs.org In-depth studies are needed to determine the DBP formation potential of this compound specifically, investigating reaction pathways that may include ring chlorination, hydroxylation, and cleavage. acs.org

Metabolites and Degradation Products: The compound's degradation in soil and water systems needs to be characterized. A known metabolite of the herbicide mesotrione (B120641) is 4-methylsulfonyl-2-nitrobenzoic acid, which is recognized as a soil and water metabolite and a potential groundwater pollutant. herts.ac.uk Investigating the transformation of this compound into this and other metabolites is essential for a complete environmental risk assessment.

Biodegradation and Hydrolysis: As a nitroaromatic compound, its susceptibility to microbial degradation and chemical hydrolysis under various environmental pH and temperature conditions should be quantified. epa.gov The strong electron-withdrawing nature of its substituents will significantly influence these processes. epa.gov Ecotoxicity prediction models, such as those used to determine Predicted No-Effect Concentrations (PNEC), can provide initial screening data to guide these experimental studies. norman-network.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。